molecular formula C14H11BrClNO2 B13022010 3-Bromo-4-((2-chlorobenzyl)oxy)benzamide

3-Bromo-4-((2-chlorobenzyl)oxy)benzamide

Cat. No.: B13022010
M. Wt: 340.60 g/mol
InChI Key: XIXQTIQMVMCWMN-UHFFFAOYSA-N
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Description

3-Bromo-4-((2-chlorobenzyl)oxy)benzamide is an organic compound with the molecular formula C14H11BrClNO2 It is a derivative of benzamide, featuring bromine and chlorine substituents, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((2-chlorobenzyl)oxy)benzamide typically involves the reaction of 3-bromo-4-hydroxybenzamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((2-chlorobenzyl)oxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-((2-chlorobenzyl)oxy)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-chlorobenzyl)oxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-((4-chlorobenzyl)oxy)benzamide
  • 3-Bromo-4-((2-fluorobenzyl)oxy)benzamide
  • 3-Bromo-4-((2-methylbenzyl)oxy)benzamide

Uniqueness

3-Bromo-4-((2-chlorobenzyl)oxy)benzamide is unique due to the specific combination of bromine and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of biological interactions.

Properties

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

3-bromo-4-[(2-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C14H11BrClNO2/c15-11-7-9(14(17)18)5-6-13(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2,(H2,17,18)

InChI Key

XIXQTIQMVMCWMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)N)Br)Cl

Origin of Product

United States

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